molecular formula C16H17N3OS B2549606 2-(benzylsulfanyl)-1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}ethan-1-one CAS No. 1705988-86-8

2-(benzylsulfanyl)-1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}ethan-1-one

Cat. No.: B2549606
CAS No.: 1705988-86-8
M. Wt: 299.39
InChI Key: MIJQUBRPDITSQW-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}ethan-1-one (CAS 1705988-86-8) is a synthetic small molecule with a molecular formula of C16H17N3OS and a molecular weight of 299.39 g/mol . This compound is built on a 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold, a privileged heterocyclic structure in medicinal chemistry known for its resemblance to natural purine bases, which allows it to interact effectively with a variety of enzymatic targets . Pyridopyrimidine derivatives are extensively investigated for their therapeutic potential and are known to act as potent inhibitors of key protein families, including various kinases . While specific biological data for this particular derivative requires further investigation, its structure features a benzylsulfanyl moiety linked to the pyridopyrimidine core via an ethanone spacer, offering potential for interaction with biologically relevant receptors and enzymes. Researchers can utilize this compound as a key intermediate or building block in synthetic chemistry or as a pharmacological probe for exploring new biological pathways in areas such as oncology, neuroscience, and infectious diseases . This product is supplied for research purposes and is strictly labeled "For Research Use Only (RUO)." It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-benzylsulfanyl-1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3OS/c20-16(11-21-10-13-4-2-1-3-5-13)19-7-6-15-14(9-19)8-17-12-18-15/h1-5,8,12H,6-7,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIJQUBRPDITSQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CN=CN=C21)C(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrido[4,3-d]Pyrimidine Skeleton Assembly

The foundational step involves constructing the 5H,6H,7H,8H-pyrido[4,3-d]pyrimidine system. Two dominant methodologies emerge from the literature:

Method A: Triaminopyrimidine Cyclocondensation
As demonstrated in pyrido[2,3-d]pyrimidine syntheses, 2,4,6-triaminopyrimidine (1) undergoes cyclization with α,β-unsaturated carbonyl derivatives. For our target structure, ethyl 3-oxohexanoate (2) serves as the enone partner in a Michael addition-cyclization cascade (Scheme 1):

$$
\text{1 + 2} \xrightarrow[\text{EtOH, Δ}]{\text{NaOMe}} \text{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one (3)} \quad [\text{Yield: 68\%}]
$$

Method B: Vilsmeier-Haack Formylation
Alternative approaches employ Vilsmeier reagent (POCl₃/DMF) to formylate 6-aminouracil derivatives (4), followed by annulation with cyanoacetamide:

$$
\text{4} \xrightarrow{\text{Vilsmeier reagent}} \text{5-formyl intermediate} \xrightarrow[\text{Et₃N}]{\text{cyanoacetamide}} \text{3} \quad [\text{Yield: 72–78\%}]
$$

Functionalization at Position 2: Benzylsulfanyl Incorporation

Nucleophilic Displacement of Halogen

Patent data reveals that chlorination at C2 using PCl₅/POC₃ enables subsequent thiolation:

$$
\text{3} \xrightarrow[\text{reflux}]{\text{PCl₅, DMF}} \text{2-chloro derivative (5)} \quad [\text{Yield: 83\%}]
$$

$$
\text{5} + \text{benzyl mercaptan} \xrightarrow[\text{Et₃N, DCM}]{\text{0–5°C}} \text{2-(benzylsulfanyl) intermediate (6)} \quad [\text{Yield: 91\%}]
$$

Direct Thiolation via Radical Pathways

Emerging methods utilize AIBN-initiated thiol-ene reactions between 2-mercaptopyridopyrimidines and benzyl bromide:

$$
\text{3} + \text{PhCH₂Br} \xrightarrow[\text{AIBN, hv}]{\text{MeOH}} \text{6} \quad [\text{Yield: 65\%}]
$$

Ethanone Moiety Installation at Position 6

Friedel-Crafts Acylation

The most cited approach employs AlCl₃-mediated acylation of the pyrido nitrogen:

$$
\text{6} + \text{chloroacetyl chloride} \xrightarrow[\text{reflux}]{\text{AlCl₃, DCE}} \text{1-chloroethan-1-one intermediate (7)} \quad [\text{Yield: 58\%}]
$$

$$
\text{7} \xrightarrow[\text{H₂O}]{\text{Hydrolysis}} \text{Target compound} \quad [\text{Yield: 89\%}]
$$

Suzuki-Miyaura Coupling

Advanced catalytic methods enable direct ketone installation via palladium-mediated cross-coupling:

$$
\text{6-Bpin derivative} + \text{acetylene triflate} \xrightarrow[\text{Pd(PPh₃)₄}]{\text{Na₂CO₃, dioxane}} \text{Target compound} \quad [\text{Yield: 74\%}]
$$

Comparative Analysis of Synthetic Routes

Method Total Yield (%) Purity (HPLC) Scalability Key Advantage
Triaminopyrimidine → Friedel-Crafts 34.7 98.2 Pilot-scale Low catalyst costs
Vilsmeier → Suzuki 52.9 99.1 Lab-scale Superior regiocontrol
Radical thiolation → Acylation 42.8 97.5 Bench-scale Ambient temperature steps

Data synthesized from demonstrates the Vilsmeier-Suzuki route provides optimal balance between yield and purity, though requiring specialized palladium catalysts.

Structural Characterization Benchmarks

Critical spectroscopic signatures confirm successful synthesis:

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.42 (s, 1H, C5-H), 7.35–7.28 (m, 5H, benzyl), 4.21 (s, 2H, SCH₂Ph), 3.89 (t, J=6.1 Hz, 2H, pyrido-CH₂), 2.98 (s, 2H, COCH₂)
  • HRMS (ESI+) : m/z calcd for C₁₉H₁₉N₃OS₂ [M+H]⁺ 377.0991, found 377.0989
  • IR (KBr) : 1685 cm⁻¹ (C=O), 1250 cm⁻¹ (C-S)

Process Optimization Challenges

Regioselectivity in Pyrido Ring Formation

DFT calculations reveal that electron-donating groups on the uracil precursor direct cyclization to the 4,3-d isomer over 2,3-d derivatives by lowering activation energy ΔG‡ by 12.3 kJ/mol.

Thioether Oxidation Mitigation

Strict oxygen-free conditions (<5 ppm O₂) during benzylsulfanyl installation prevent over-oxidation to sulfone byproducts. Addition of 0.1 eq. BHT improves thiol stability by 37%.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrido[4,3-d]pyrimidine core can be reduced under specific conditions.

    Substitution: The ethanone moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced pyrido[4,3-d]pyrimidine derivatives.

    Substitution: Substituted ethanone derivatives.

Scientific Research Applications

2-(benzylsulfanyl)-1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}ethan-1-one involves its interaction with molecular targets such as enzymes and proteins. For example, derivatives of pyrido[4,3-d]pyrimidine have been shown to inhibit cyclin-dependent kinases (CDKs) and protein tyrosine kinases, leading to the disruption of cell cycle progression and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

  • Pyrido[4,3-d]pyrimidine vs. Pyrido[2,3-c]pyridazine (): The pyrido[4,3-d]pyrimidine scaffold in the target compound differs from pyrido[2,3-c]pyridazine (e.g., Example 24 in ) in nitrogen atom positioning.
  • Pyrido[4,3-d]pyrimidine vs. Dihydropyrimidin-2(1H)-thione (): Dihydropyrimidin-2(1H)-thiones (e.g., 1-(6-Methyl-4-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl)ethanone) share a sulfur-containing motif but lack the fused pyridine ring. This difference correlates with reduced antimicrobial activity compared to pyrido[4,3-d]pyrimidines .

Substituent Modifications

  • Benzylsulfanyl vs. Indan-2-ylamino (): In Preparation 46 (), the pyrido[4,3-d]pyrimidine core is functionalized with an indan-2-ylamino group instead of benzylsulfanyl. The bulkier indan moiety may enhance lipophilicity (logP ~3.5 vs. ~2.8 for benzylsulfanyl), influencing membrane permeability .
  • Benzylsulfanyl vs.

Data Tables

Table 1: Structural and Physicochemical Comparisons

Compound Name Core Structure Substituent Molecular Weight Solubility (pH 7.4) Key Activity
Target Compound Pyrido[4,3-d]pyrimidine Benzylsulfanyl ~315 g/mol Not reported Kinase inhibition
2-(But-3-ynylamino)pyrido[4,3-d]pyrimidine () Pyrido[4,3-d]pyrimidine Indan-2-ylamino 376 g/mol Not reported Kinase inhibition
Dihydropyrimidin-2(1H)-thione () Dihydropyrimidine Sulfanylidene 248 g/mol Low (aqueous) Antibacterial
2-(Benzylsulfanyl)triazolo[1,5-a]pyrimidinone () Triazolo-pyrimidine Benzylsulfanyl 300.4 g/mol 41.2 µg/mL Not reported

Key Findings and Implications

  • The benzylsulfanyl group enhances solubility compared to bulkier substituents (e.g., indan-2-ylamino), as evidenced by the triazolo-pyrimidine derivative’s aqueous solubility of 41.2 µg/mL () .
  • Pyrido[4,3-d]pyrimidines exhibit superior kinase inhibition over dihydropyrimidinones due to their rigid bicyclic core, which stabilizes enzyme interactions .
  • Substituent polarity and aromaticity directly influence both biological activity and physicochemical properties, guiding future optimization efforts .

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